5-Chloro-2,4-dimethyl-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazoles, which “5-Chloro-2,4-dimethyl-1,3-benzothiazole” is a derivative of, are a class of heterocyclic compounds with a benzene ring fused to a thiazole ring . They are widely used in organic synthesis and medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method involves the condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis

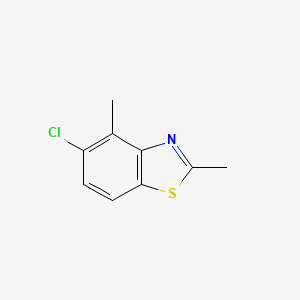

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring . The exact structure of “5-Chloro-2,4-dimethyl-1,3-benzothiazole” would include chlorine and methyl groups at the 5th and 2nd, 4th positions respectively.Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structure. Generally, they are stable and readily prepared compounds .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has shown the potential of benzothiazole derivatives, including compounds similar to 5-Chloro-2,4-dimethyl-1,3-benzothiazole, in inhibiting the growth of specific cancer cell lines. For instance, certain 2-(4-aminophenyl)benzothiazoles, with substitutions on the phenyl ring, have demonstrated potent inhibitory activity against human breast cancer cell lines and other types, exhibiting activity in the nanomolar range and selectivity across different cancer cell lines. Such compounds have shown promising in vitro and in vivo anticancer activity, suggesting their potential as therapeutic agents (Bradshaw et al., 1998), (Shi et al., 1996).

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to 5-Chloro-2,4-dimethyl-1,3-benzothiazole, have been investigated for their corrosion inhibiting effects. For example, studies have shown that benzothiazole compounds can serve as effective corrosion inhibitors for carbon steel in acidic environments, offering protection by adsorbing onto the metal surface through both physical and chemical means. This application is particularly important in industrial settings where corrosion can lead to significant material and financial losses (Hu et al., 2016).

Environmental Presence and Human Exposure

The presence of benzothiazole and its derivatives, including 5-Chloro-2,4-dimethyl-1,3-benzothiazole, in the environment and their potential for human exposure have been studied. These compounds are used in various industrial and household applications, leading to their widespread distribution in the environment. Studies have detected them in human urine samples from several countries, indicating widespread exposure. Understanding the occurrence and pathways of exposure to these chemicals is crucial for assessing potential health risks (Asimakopoulos et al., 2013).

Drug Delivery Systems

Research into the development of novel drug delivery systems has explored the use of benzothiazole derivatives for enhancing the solubility and therapeutic efficacy of anticancer drugs. For instance, the incorporation of benzothiazole-based compounds into apoferritin protein cages has been investigated to improve the water solubility of drugs with promising anticancer activity, potentially enhancing their clinical applicability and effectiveness (Breen et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-2,4-dimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-7(10)3-4-8-9(5)11-6(2)12-8/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVQVGMXNPQBMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.